molecular formula C25H24N4O2 B5813763 N-[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine

N-[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine

Cat. No.: B5813763
M. Wt: 412.5 g/mol
InChI Key: WBDTXOQIIDSYJU-WGOQTCKBSA-N
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Description

N-[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a complex organic compound with a unique structure that combines a biphenyl group, a methoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common approach is to start with the preparation of the biphenyl-4-yloxy methyl intermediate, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the triazole ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and biphenyl-containing molecules. Examples are:

Uniqueness

N-[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-[4-methoxy-3-[(4-phenylphenoxy)methyl]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-18-27-28-19(2)29(18)26-16-20-9-14-25(30-3)23(15-20)17-31-24-12-10-22(11-13-24)21-7-5-4-6-8-21/h4-16H,17H2,1-3H3/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDTXOQIIDSYJU-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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